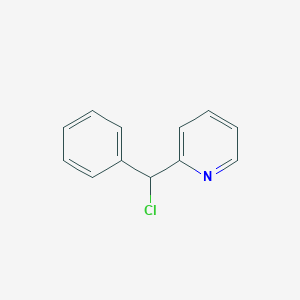

2-(Chloro(phenyl)methyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(phenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPOXIFIUWYVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Chloro(phenyl)methyl)pyridine (CAS 40473-17-4): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, benzylic halides serve as foundational electrophilic building blocks. 2-(Chloro(phenyl)methyl)pyridine (CAS 40473-17-4), also known as α-(2-pyridyl)benzyl chloride, is a highly reactive intermediate characterized by its dual-aryl structural motif[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic applications—ranging from historical gastric antisecretory agents to modern microwave-assisted synthesis of bioactive (benz)imidazolium salts.

Physicochemical Properties & Structural Causality

The utility of 2-(Chloro(phenyl)methyl)pyridine is dictated by the unique electronic environment of its benzylic carbon. Flanked by a phenyl ring and a 2-pyridyl ring, the carbon-chlorine bond is highly polarized. The electron-withdrawing nature of the pyridine nitrogen competes with the resonance stabilization provided by the phenyl ring. Consequently, this compound is highly susceptible to nucleophilic attack, capable of proceeding via a resonance-stabilized carbocation intermediate (

Quantitative Data Summary

To ensure reproducibility in synthetic workflows, researchers must establish baseline purity and property metrics[3][4].

| Property | Value / Description |

| CAS Registry Number | 40473-17-4 |

| Chemical Name | 2-(Chloro(phenyl)methyl)pyridine |

| Synonyms | α-(2-pyridyl)benzyl chloride |

| Molecular Formula | |

| Molecular Weight | 203.67 g/mol |

| Standard Purity | |

| Primary Reactivity | Electrophilic benzylic substitution |

| Storage Conditions | Inert atmosphere ( |

Causality Note on Storage: The C-Cl bond is labile and prone to hydrolysis in the presence of atmospheric moisture, converting the compound into the corresponding carbinol (2-(phenyl(pyridin-2-yl)methyl)alcohol). Strict anhydrous handling is mandatory to preserve the integrity of the electrophile[5].

Application 1: Synthesis of Gastric Antisecretory Agents (H2 Receptor Antagonists)

Historically, 2-(Chloro(phenyl)methyl)pyridine was a critical intermediate in the development of N-cyano-N'-(phenyl-pyridinylmethyl)guanidine derivatives[6]. These compounds were designed to inhibit gastric acid secretion by competitively blocking the histamine H2 receptor, exhibiting potencies comparable to cimetidine[6].

Mechanistic Pathway

The synthesized guanidine derivatives act as competitive antagonists at the H2 receptor site on parietal cells, disrupting the Gs-protein coupled cascade that leads to adenylate cyclase activation and subsequent gastric acid secretion.

Caption: Histamine H2 receptor signaling pathway and competitive blockade by synthesized antagonists.

Experimental Protocol: N-Alkylation for H2 Antagonist Intermediates

Objective: Synthesize the primary amine precursor via nucleophilic substitution. Self-Validating Logic: The reaction generates HCl. An inorganic base is used to scavenge the acid, preventing the protonation of the incoming nucleophile, which would otherwise stall the reaction.

-

Preparation: Dissolve 1.0 equivalent of 2-(Chloro(phenyl)methyl)pyridine in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Nucleophilic Addition: Add 1.2 equivalents of the target primary amine, followed by 2.0 equivalents of anhydrous potassium carbonate (

) as an acid scavenger. -

Thermal Activation: Heat the mixture to 60°C for 4-6 hours.

-

Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (

) indicates completion. -

Workup: Quench with ice water, extract with dichloromethane (DCM), wash the organic layer with brine to remove DMF, dry over

, and concentrate in vacuo. -

Analytical Self-Validation (

-NMR): Confirm the product by observing the upfield shift of the benzylic proton. In the starting chloride, the CH-Cl proton appears at

Application 2: Microwave-Assisted Synthesis of Bioactive (Benz)imidazolium Salts

Recent advancements in green chemistry have repurposed 2-(Chloro(phenyl)methyl)pyridine for the synthesis of pyridine-functionalized N-alkyl-substituted (benz)imidazolium salts[7]. These salts are precursors to ionic liquids and exhibit potent antimicrobial (against Bacillus cereus, Staphylococcus aureus) and anticancer (against HCT116 colon cancer cells) properties[7].

The Causality of Microwave Dielectric Heating

Conventional N-alkylation using laboratory heating mantles relies on conduction and convection, creating temperature gradients that often lead to localized overheating and byproduct formation[7]. Microwave irradiation utilizes dielectric heating, where energy is transferred directly to the polar molecules in the reaction mixture. This ensures a uniform temperature profile, drastically reducing reaction times from 5 days to just 90 minutes while increasing the overall yield[7].

Caption: Microwave-assisted N-alkylation workflow for bioactive (benz)imidazolium salts.

Experimental Protocol: Microwave-Assisted N-Alkylation

Objective: Rapid synthesis of pyridine-functionalized benzimidazolium salts.

-

Reaction Setup: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, charge 1.0 equivalent of the substituted benzimidazole and 1.1 equivalents of 2-(Chloro(phenyl)methyl)pyridine.

-

Solvent Selection: Add 3 mL of anhydrous acetonitrile (a highly microwave-absorbing solvent due to its high dipole moment). Seal the vial with a Teflon-lined crimp cap.

-

Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 90°C with a hold time of 90 minutes. Ensure the power is dynamically modulated by the instrument to maintain the exact temperature[7].

-

Cooling & Precipitation: Allow the vial to cool to room temperature via compressed air cooling. The imidazolium salt typically precipitates out of the acetonitrile solution upon cooling.

-

Isolation: Filter the precipitate under a vacuum and wash with cold diethyl ether to remove unreacted starting materials.

-

Analytical Self-Validation (LC-MS &

-NMR): Confirm the exact mass of the cation via LC-MS (disappearance of the m/z 204 peak of the starting material). In

References

-

molaid.com - α-(2-pyridyl)benzyl chloride - CAS 40473-17-4 Properties and Specifications. Available at: [Link]

-

Chemical and Pharmaceutical Bulletin (Japan Science and Technology Agency) - Synthesis and Gastric Antisecretory Activity of N-Cyano-N'-(phenyl-pyridinylmethyl) guanidine Derivatives (Shimada et al., 1984). Available at: [Link]

-

Monash University Research Profile - Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts (2022). Available at: [Link]

Sources

- 1. α-(2-pyridyl)benzyl chloride - CAS号 40473-17-4 - 摩熵化学 [molaid.com]

- 2. α-(2-pyridyl)benzyl chloride - CAS号 40473-17-4 - 摩熵化学 [molaid.com]

- 3. molcore.com [molcore.com]

- 4. CAS:40473-17-4, 2-(Chloro(phenyl)methyl)pyridine-毕得医药 [bidepharm.com]

- 5. 40473-17-4|2-(Chloro(phenyl)methyl)pyridine|BLD Pharm [bldpharm.com]

- 6. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

The Mechanistic and Synthetic Divergence of 2-Benzylpyridine and 2-(4-Chlorobenzyl)pyridine in Drug Development

As a Senior Application Scientist in pharmaceutical intermediate development, understanding the nuanced differences between structurally similar building blocks is critical for optimizing synthetic workflows and predicting downstream pharmacodynamics. This whitepaper provides an in-depth technical analysis of 2-benzylpyridine and its halogenated analog, 2-(4-chlorobenzyl)pyridine . While differing by only a single chlorine atom, this substitution dictates profound changes in physicochemical properties, catalytic compatibility, and the therapeutic efficacy of their resulting Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Divergence

The baseline molecule, 2-benzylpyridine (CAS: 101-82-6), consists of a pyridine ring linked to a benzene ring via a methylene bridge[1]. It is a versatile intermediate used in the synthesis of transition metal ligands and first-generation antihistamines[1][2]. The halogenated derivative, 2-(4-chlorobenzyl)pyridine (CAS: 4350-41-8), features a chlorine atom at the para position of the benzene ring[3].

The addition of the chlorine atom fundamentally alters the molecule's physical state and electron density. The increased molecular weight and enhanced polarizability from the chlorine atom increase intermolecular London dispersion forces, significantly raising the density and altering the boiling point. Furthermore, the electron-withdrawing inductive effect of the halogen subtly reduces the basicity of the pyridine nitrogen.

Quantitative Data Summary

| Property | 2-Benzylpyridine[1] | 2-(4-Chlorobenzyl)pyridine[3][4] |

| CAS Registry Number | 101-82-6 | 4350-41-8 |

| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₀ClN |

| Molecular Weight | 169.22 g/mol | 203.67 g/mol |

| Appearance | Colorless to pale yellow liquid | Yellow to clear oil |

| Boiling Point | 276–277°C (at 760 mmHg) | 181-183°C (at 20 mmHg) |

| Density | 1.056 g/cm³ (at 20°C) | 1.39 g/cm³ |

| Refractive Index | 1.578–1.582 | 1.5858–1.5878 |

| Primary API Derivative | Pheniramine | Chlorpheniramine |

Pharmacodynamic Causality: The Halogen Effect

The primary industrial application for both compounds is their use as precursors for alkylamine-class H1-receptor antagonists. 2-Benzylpyridine is alkylated to form pheniramine , while 2-(4-chlorobenzyl)pyridine is alkylated to form chlorpheniramine [3][5].

The Causality of Potency: Why does the pharmaceutical industry favor the chlorinated intermediate? The para-chloro substitution on the phenyl ring drastically alters the pharmacodynamics of the final API. Chlorine increases the lipophilicity (logP) of the molecule, enhancing its ability to penetrate cell membranes and cross the blood-brain barrier. More importantly, the halogen atom optimizes the steric and electronic fit within the hydrophobic binding pocket of the H1 histamine receptor. This single atomic substitution yields a 10-fold increase in antihistaminic potency for chlorpheniramine compared to pheniramine, without a proportional increase in systemic toxicity[5].

Caption: Structural divergence of pyridine intermediates into H1-antagonist APIs.

Experimental Protocols & Synthetic Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success.

Protocol A: Benzylic Alkylation for API Synthesis (Chlorpheniramine)

The synthesis of chlorpheniramine relies on the unique acidity of the benzylic protons in 2-(4-chlorobenzyl)pyridine. The adjacent pyridine ring stabilizes the resulting carbanion via resonance, allowing for nucleophilic attack on an alkyl halide[5].

-

Step 1: Deprotonation (Carbanion Formation) Charge a dry, nitrogen-purged reactor with 2-(4-chlorobenzyl)pyridine (1.0 eq) and anhydrous toluene. Slowly add sodium amide (NaNH₂, 1.1 eq) as a strong base. Causality: NaNH₂ is required because the benzylic proton is only weakly acidic (pKa ~28); weaker bases will not achieve quantitative deprotonation. Reflux the mixture to drive the evolution of ammonia gas.

-

Step 2: Nucleophilic Substitution Dropwise add 2-(N,N-dimethylamino)ethyl chloride (1.05 eq) to the refluxing mixture. The resonance-stabilized benzylic carbanion acts as a nucleophile, displacing the chloride ion to form the alkylated free base.

-

Step 3: Salification Isolate the chlorpheniramine free base via aqueous workup and extraction. Dissolve the free base in absolute ethanol and add maleic acid (1.0 eq)[5]. Stir at elevated temperature, then cool to precipitate chlorpheniramine maleate.

-

Validation & Analytical Check: Confirm the success of the alkylation via ¹H NMR. The disappearance of the singlet corresponding to the benzylic CH₂ protons (around δ 4.11 ppm) and the appearance of a methine triplet confirm substitution[6].

Caption: Step-by-step synthetic workflow for the alkylation of benzylic pyridine derivatives.

Protocol B: Direct C-H Oxidation to Ketones

Both 2-benzylpyridine and 2-(4-chlorobenzyl)pyridine can be oxidized at the benzylic position to form phenyl-2-pyridyl ketones. Traditional methods use highly toxic potassium permanganate (KMnO₄). Modern green-chemistry protocols utilize transition-metal-free catalytic systems to avoid catalyst poisoning, a common issue where the pyridine nitrogen coordinates to and deactivates transition metal catalysts (like Cu or Pd)[7].

-

Step 1: Reagent Preparation In a 25 mL reaction vessel, combine 2-benzylpyridine (0.5 mmol), potassium iodide (KI, 5 mol%) as the synergistic catalyst, and acetic acid (AcOH, 10 mol%)[7].

-

Step 2: Aerobic Oxidation Seal the vessel and introduce O₂ or air at 0.1 MPa. Heat the mixture to 100°C for 24 hours. Causality: The iodide/acid system acts as an electron transfer mediator, enabling molecular oxygen to selectively oxidize the benzylic C-H bond without cleaving the molecular skeleton.

-

Step 3: Chromatographic Isolation Purify the crude mixture via silica gel column chromatography using an n-hexane/ethyl acetate eluent (5:1 v/v) to yield phenyl(pyridin-2-yl)methanone[7].

-

Validation & Analytical Check: Verify the product via High-Resolution Mass Spectrometry (HRMS). For the chlorinated derivative, look for the [M+H]+ peak at m/z 218.0373[7].

References

- 2-(4-Chlorobenzyl)

- Cas 113-92-8, Chlorpheniramine maleate | lookchem Source: Lookchem URL

- 2-Benzylpyridine - SURFACTANTS, INTERMEDIATES, CUSTOMIZED SOLUTIONS Source: Intersurfchem URL

- CN106032355B - A kind of method that pyridine side chain c h bond is direct oxidation into ketone Source: Google Patents URL

- Large scale synthesis of 2-benzylpyridines Source: RSC Advances URL

Sources

- 1. 2-Benzylpyridine [intersurfchem.net]

- 2. a2bchem.com [a2bchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. CN106032355B - A kind of method that pyridine side chain c h bond is direct oxidation into ketone - Google Patents [patents.google.com]

Technical Guide: Solubility & Stability of 2-(Chloro(phenyl)methyl)pyridine

This guide details the solubility, stability, and handling of 2-(Chloro(phenyl)methyl)pyridine , a reactive intermediate often used in the synthesis of antihistamines (e.g., Pheniramine derivatives).[1]

CAS: 40473-17-4 (Free Base) | Molecular Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1][2]

Executive Summary

2-(Chloro(phenyl)methyl)pyridine is a secondary benzylic chloride featuring a pyridine ring.[2] Unlike simple alkyl halides, its behavior in solution is dominated by two competing factors: lipophilicity (driving solubility in organics) and high electrophilicity (driving instability via solvolysis or self-alkylation).[2]

For research and process development, solubility cannot be decoupled from stability . The free base is prone to intermolecular self-alkylation (quaternization) if stored in concentrated solution, while the hydrochloride salt is stable but hygroscopic.[1]

Quick Reference: Solvent Compatibility Matrix

| Solvent Class | Solubility (Free Base) | Stability Risk | Recommendation |

| Chlorinated (DCM, CHCl₃) | High (>100 mg/mL) | Low | Preferred for synthesis/extraction.[1][2] |

| Aromatics (Toluene) | High | Low | Preferred for storage/transport.[2] |

| Ethers (THF, Et₂O) | Moderate-High | Low-Moderate | Good, but ensure anhydrous conditions.[1][2] |

| Alcohols (MeOH, EtOH) | High | Critical | AVOID. Rapid solvolysis to ethers.[2] |

| Polar Aprotic (DMSO, DMF) | High | High | AVOID. Promotes N-alkylation/decomposition.[2] |

| Water | Insoluble | Critical | AVOID. Rapid hydrolysis to alcohol.[2] |

Physicochemical Profile & Solubility Mechanisms

The "Dual-Reactivity" Problem

The solubility of this compound is governed by the benzylic chloride moiety.[1] The carbon-chlorine bond is activated by the adjacent phenyl and pyridine rings, making it an exceptional electrophile.[1][2]

-

Free Base Form:

-

Solubility: Highly soluble in non-polar and moderately polar organic solvents due to the lipophilic aromatic rings.[2]

-

Risk: The pyridine nitrogen is nucleophilic.[2] In concentrated solutions or polar aprotic solvents (like acetonitrile or DMF), the nitrogen of one molecule attacks the benzylic carbon of another. This leads to polymerization or dimerization into insoluble quaternary ammonium salts.[2]

-

-

Hydrochloride Salt Form:

-

Solubility: Soluble in water and lower alcohols.[2] Insoluble in non-polar organics (toluene, hexanes).[2]

-

Risk: While protonation of the nitrogen prevents self-alkylation, the salt is highly acidic.[1][2] In the presence of moisture or alcohols, the chloride is easily displaced (Sɴ1 mechanism), reverting the molecule to the alcohol precursor (Phenyl(pyridin-2-yl)methanol).[1]

-

Theoretical Solubility Parameters

-

LogP (Estimated): ~3.4 (Lipophilic).[2]

Detailed Solvent Selection Strategy

Preferred Solvents (Inert & Effective)

-

Dichloromethane (DCM): The gold standard for handling this compound.[2] It provides high solubility and does not promote nucleophilic attack.[2]

-

Protocol: Use for extraction after chlorination reactions.[2]

-

-

Toluene: Excellent for storage.[2] The lower polarity suppresses the Sɴ2-type self-alkylation reaction.[1][2]

Prohibited Solvents (Reactive)

-

Methanol / Ethanol:

-

Acetone:

Stability & Degradation Pathways (Visualized)

The following diagram illustrates the critical decision pathways for solvent selection based on chemical stability.

Figure 1: Solvent-dependent stability pathways.[1] Green paths indicate safe handling; red/yellow paths indicate degradation risks.[2]

Experimental Protocols

In-Situ Generation & Solvent Swap

Because the isolated free base is unstable, it is best generated in situ from the alcohol precursor and used immediately.[1]

Reagents:

-

Phenyl(pyridin-2-yl)methanol (Precursor)[1]

-

Thionyl Chloride (SOCl₂)[4]

-

Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of Phenyl(pyridin-2-yl)methanol in anhydrous DCM (10 mL/g).

-

Activation: Cool to 0°C. Add 1.2 eq of Thionyl Chloride dropwise.

-

Note: No base (pyridine/TEA) is strictly necessary as the substrate itself is a pyridine, but adding 1.0 eq of HCl (gas) or using the HCl salt of the starting material can prevent side reactions.

-

-

Reaction: Stir at 0°C -> RT for 2 hours. Monitor by TLC (DCM:MeOH 95:5).[2] The alcohol spot should disappear.

-

Work-up (Critical):

-

Evaporate the SOCl₂ and DCM under reduced pressure (keep bath <40°C).

-

Do not wash with water unless you immediately use the organic layer.[2] Water washing hydrolyzes the product back to the starting material.[2]

-

Result: The residue is the Hydrochloride Salt of the target chloride.[2] This is the most stable form for storage.[2]

-

Solubility Testing Protocol

Use this protocol to verify solubility without degrading the sample.

-

Preparation: Place 10 mg of the hydrochloride salt in a vial.

-

Free Base Release (Optional): If testing the free base, add 0.5 mL DCM and 0.5 mL sat. NaHCO₃. Shake, separate organic layer, dry over MgSO₄.

-

Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments to the dry residue.[2]

-

Observation:

Safety & Handling

-

Vesicant Warning: Benzylic chlorides are potent alkylating agents.[2] They can cause severe skin burns and are lachrymators (tear gas effect).

-

PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.[2]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to quench the alkylating potential before disposal.[2]

References

- Chemical Identity & CAS

-

Synthesis & Reactivity Context

-

General Reactivity of Picolyl Chlorides

-

Solvolysis Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vapour phase methylation of pyridine with methanol over the Zn1 − MnFe2O4 (x = 0, 0.25, 0.50, 0.75 and 1) ferrite system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Pyridine hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. researchgate.net [researchgate.net]

The Definitive Guide to 2-[Chloro(phenyl)methyl]pyridine: Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of medicinal chemistry, diarylmethyl derivatives serve as privileged scaffolds for a multitude of therapeutic agents. Among these, 2-[chloro(phenyl)methyl]pyridine stands out as a critical active pharmaceutical ingredient (API) intermediate [1]. This technical whitepaper provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, synthetic protocols, and its pivotal role in drug development.

Nomenclature & Structural Elucidation

The systematic naming of complex organic intermediates requires strict adherence to the IUPAC Blue Book recommendations [4].

-

Parent Structure: The core structural scaffold is recognized as a pyridine ring.

-

Substituent: Attached to the 2-position of the pyridine ring is a methyl group. This methyl carbon is further substituted by a chlorine atom and a phenyl ring.

-

Preferred IUPAC Name (PIN): 2-[chloro(phenyl)methyl]pyridine. The complex substituent is explicitly enclosed in brackets to avoid any ambiguity regarding the placement of the chloro and phenyl groups.

-

Stereochemistry: The central methine carbon is

-hybridized and bonded to four distinct groups (pyridine, phenyl, chlorine, and hydrogen), rendering it a chiral center. Consequently, the compound exists as (R)- and (S)-enantiomers. In asymmetric synthesis, monitoring stereochemical retention or inversion during the chlorination of its precursor is a critical quality attribute [2].

Physicochemical Profile

Understanding the physical properties of 2-[chloro(phenyl)methyl]pyridine is essential for handling, storage, and downstream processing. Quantitative data is summarized in Table 1.

| Property | Value / Description |

| IUPAC Name | 2-[chloro(phenyl)methyl]pyridine |

| CAS Registry Number | 40473-17-4 |

| Molecular Formula | C12H10ClN |

| Molecular Weight | 203.67 g/mol |

| Appearance | Pale yellow to colorless oil (often isolated as a hydrochloride salt) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Stability | Moisture-sensitive (prone to hydrolysis back to the alcohol) |

Table 1: Physicochemical properties of 2-[chloro(phenyl)methyl]pyridine [1].

Synthetic Methodology: From Alcohol to Chloride

The most robust and industrially scalable route to synthesize 2-[chloro(phenyl)methyl]pyridine is the deoxohalogenation of its corresponding alcohol, phenyl(pyridin-2-yl)methanol [3]. Thionyl chloride (SOCl2) is the reagent of choice due to its high atom economy and the volatility of its byproducts (SO2 and HCl) [2].

Causality in Experimental Design:

-

Solvent Choice (Dichloromethane): DCM is chosen for its aprotic nature, preventing unwanted solvolysis of the highly reactive chlorosulfite intermediate.

-

Temperature Control (0 °C to RT): The initial addition of SOCl2 is highly exothermic. Performing this at 0 °C prevents thermal degradation of the pyridine ring and minimizes the formation of tarry byproducts.

-

Base/Quenching: The pyridine nitrogen acts as an internal base, often leading to the formation of the hydrochloride salt of the product. A careful basic quench is required to isolate the free base.

Step-by-Step Protocol: Synthesis of 2-[Chloro(phenyl)methyl]pyridine

-

Reactor Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Substrate Dissolution: Charge the flask with phenyl(pyridin-2-yl)methanol (1.0 eq, 50 mmol) and 150 mL of anhydrous dichloromethane (DCM). Stir to achieve a homogeneous solution.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Reagent Addition: Load the addition funnel with thionyl chloride (SOCl2) (1.5 eq, 75 mmol) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to manage the exothermic reaction and gas evolution.

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or GC-MS.

-

Quenching (Self-Validating Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO3 dropwise until the aqueous layer reaches a pH of ~7.5. Validation: The complete cessation of CO2 bubbling acts as a self-validating visual indicator confirming the total neutralization of excess SOCl2 and HCl.

-

Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2SO4.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to afford the crude 2-[chloro(phenyl)methyl]pyridine as a pale yellow oil. Store under argon at -20 °C to prevent degradation.

Mechanistic Pathway

The conversion of phenyl(pyridin-2-yl)methanol to the corresponding chloride proceeds via a finely balanced mechanism. The hydroxyl group attacks the electrophilic sulfur of SOCl2, expelling a chloride ion to form an alkyl chlorosulfite intermediate. Due to the highly stabilized nature of the diarylmethyl carbocation (stabilized by both the phenyl and pyridine rings), the chlorosulfite decomposes with the loss of SO2 gas, forming an intimate ion pair. The subsequent collapse of this ion pair yields the chlorinated product. Depending on the solvent polarity, this can proceed via an SNi (retention of configuration) or an SN1/SN2 pathway.

Mechanism of chlorination via a chlorosulfite intermediate.

Pharmaceutical Applications & Downstream Derivatization

The true value of 2-[chloro(phenyl)methyl]pyridine lies in its extreme electrophilicity, making it a prime candidate for nucleophilic substitution reactions in drug discovery. The benzylic/picolylic carbon is highly susceptible to attack by amines, alkoxides, and carbon nucleophiles.

Antihistamine Synthesis: This intermediate is foundational in the synthesis of first-generation H1-receptor antagonists. For instance, reacting 2-[chloro(phenyl)methyl]pyridine with specific amino-alcohols in the presence of a strong base yields Carbinoxamine analogues. The high reactivity of the chloride leaving group ensures that these coupling reactions proceed with high yields, which is a critical parameter for industrial API manufacturing[1].

Synthetic workflow from precursor alcohol to final antihistamine API.

References

The Alchemist's Guide to Pyridine-Based Benzylic Chlorides: Synthesis, Reactivity, and Application in Medicinal Chemistry

Foreword: The Privileged Scaffold and the Reactive Handle

In the intricate tapestry of medicinal chemistry, the pyridine ring stands as a "privileged scaffold." Its presence in numerous natural products and FDA-approved drugs speaks to its remarkable ability to engage in favorable interactions with biological targets.[1][2][3] The nitrogen atom imparts unique electronic properties, enhances solubility, and provides a crucial hydrogen bond acceptor. However, a scaffold alone does not make a drug. To unlock its therapeutic potential, it must be strategically functionalized. This is where the "reactive handle" comes into play. This guide delves into a particularly potent combination: the pyridine ring appended with a benzylic chloride derivative. These molecules serve as powerful electrophilic intermediates, enabling chemists to forge new bonds and construct complex molecular architectures with promising biological activity.[4][5][6] This document provides an in-depth exploration of their synthesis, reactivity, and pivotal role in the development of modern therapeutics.

The Synthetic Chemist's Toolkit: Forging the Pyridyl-Benzylic Chloride Bond

The creation of pyridyl-benzylic chlorides, often referred to as picolyl chlorides, is a cornerstone of their application. The most common and direct approach involves the free-radical chlorination of the corresponding methylpyridines (picolines).[7][8]

Free-Radical Chlorination of Methylpyridines

This method hinges on the generation of a chlorine radical, which selectively abstracts a hydrogen atom from the methyl group, leading to a stabilized benzylic-type radical. This intermediate then reacts with molecular chlorine to form the desired product and propagate the radical chain.

Key Reagents and Considerations:

-

Chlorinating Agents: While elemental chlorine gas is a common choice in industrial settings, its hazardous nature often leads researchers to opt for safer alternatives.[8][9] N-Chlorosuccinimide (NCS) is a widely used crystalline solid that serves as an excellent source of chlorine radicals upon initiation.[10][11][12]

-

Radical Initiators: The reaction requires an initiator to kickstart the radical chain process. This can be achieved through UV irradiation or, more commonly, with chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7][13]

-

Solvent: The choice of solvent is critical to prevent unwanted side reactions. Inert solvents such as carbon tetrachloride (though its use is now restricted due to toxicity), dichloromethane, or chlorobenzene are typically employed.

-

Control of Over-chlorination: A significant challenge is the potential for di- and tri-chlorination of the methyl group.[9] Careful control of stoichiometry and reaction time is essential to maximize the yield of the mono-chlorinated product.

Visualizing the Synthesis: A Generalized Workflow

The following diagram illustrates the key steps in the synthesis of a pyridyl-benzylic chloride via free-radical chlorination.

Caption: Generalized workflow for synthesizing pyridyl-benzylic chlorides.

Reactivity Profile: The Dance of Nucleophiles and Electrophiles

The synthetic utility of pyridyl-benzylic chlorides stems from their high reactivity towards nucleophiles. The chlorine atom, being a good leaving group, is readily displaced in nucleophilic substitution reactions. This process is facilitated by the ability of the pyridine ring to stabilize the transition state and any potential carbocation intermediate, analogous to a classical benzylic system.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

The reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the structure of the reactants.

-

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously.[6]

-

SN1 Mechanism: This mechanism becomes more prevalent with weaker nucleophiles, polar protic solvents, and when the pyridine ring is substituted with electron-donating groups that can stabilize the resulting carbocation. The reaction proceeds in a stepwise manner, with the initial departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.

Visualizing the Mechanism: SN2 vs. SN1

Caption: Comparison of SN2 and SN1 reaction pathways.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The true value of pyridyl-benzylic chlorides is realized in their application as key intermediates in the synthesis of a wide range of pharmaceuticals.[1][4][14] Their ability to connect the pyridine scaffold to other molecular fragments through stable linkages is a powerful strategy in drug design.

Case Study: Proton Pump Inhibitors (PPIs)

A prominent example of the utility of these compounds is in the synthesis of proton pump inhibitors (PPIs), such as dexlansoprazole, which are used to treat acid reflux and ulcers.[4] In the synthesis of these drugs, a substituted 2-(chloromethyl)pyridine derivative is reacted with a benzimidazole thiol nucleophile. This crucial SN2 reaction forges the key carbon-sulfur bond that defines the core structure of these blockbuster drugs.

Other Therapeutic Areas

Beyond PPIs, these versatile intermediates have been employed in the synthesis of:

-

Antihistamines: Certain H2 receptor antagonists used to treat ulcers incorporate a pyridine ring connected to a side chain via a methylene bridge, a bond often formed from a chloromethylpyridine precursor.[4]

-

Anticancer Agents: The pyridine moiety is a common feature in many kinase inhibitors.[15] The reactive chloromethyl group allows for the introduction of various side chains designed to interact with the active site of specific kinases.[15]

-

Agrochemicals: Many modern insecticides, such as the neonicotinoids imidacloprid and acetamiprid, are synthesized using 2-chloro-5-(chloromethyl)pyridine as a key building block.[16]

Table 1: Examples of Medicinally Relevant Scaffolds from Pyridyl-Benzylic Chlorides

| Nucleophile Class | Resulting Linkage | Therapeutic Area Examples |

| Thiols (R-SH) | Thioether (C-S-R) | Proton Pump Inhibitors, Antivirals |

| Amines (R₂NH) | Amine (C-N-R₂) | Antihistamines, Kinase Inhibitors |

| Alcohols/Phenols (R-OH) | Ether (C-O-R) | Various CNS agents |

| Carbanions (e.g., from malonates) | Carbon-Carbon (C-C) | Building complex side chains |

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides a detailed, generalized protocol for the synthesis and subsequent nucleophilic substitution of a pyridyl-benzylic chloride.

Protocol 1: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

3-Methylpyridine (3-picoline)

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methylpyridine (1.0 eq) and anhydrous dichloromethane.

-

Add N-chlorosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 40°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and cool to 0°C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether to precipitate the product as the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(chloromethyl)pyridine hydrochloride.

Protocol 2: Nucleophilic Substitution with a Phenolic Nucleophile

Procedure:

-

In a round-bottom flask, dissolve a substituted phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

-

Heat the reaction to 60°C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Conclusion and Future Perspectives

Benzylic chloride derivatives of pyridine are more than just reactive intermediates; they are enabling tools that bridge the gap between simple, readily available starting materials and complex, biologically active molecules. Their predictable reactivity and the ease with which they can be synthesized make them indispensable in the medicinal chemist's arsenal. As drug discovery continues to evolve, the demand for novel, functionalized heterocyclic compounds will only increase. The strategic use of pyridyl-benzylic chlorides will undoubtedly continue to play a pivotal role in the creation of next-generation therapeutics, tackling diseases from cancer to infectious agents. The continued development of more selective and "green" chlorination methods will further enhance the utility of these remarkable building blocks.[16]

References

- Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview. Benchchem.

- Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine deriv

- Synthesis and biological screening of some pyridine deriv

- An Improved Process For Chlorin

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. SciSpace.

- Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science Publishers.

- Method for chlorination of side chain of picolines.

- REACTIONS WITH N-CHLOROSUCCINIMIDE OF VARIOUS 5- METHYLIMIDAZO[1,2-a]PYRIDINE DERIVATIVES WITH AN ELECTRON-WITHDRAWING GROUP SUB. Semantic Scholar.

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Benchchem.

- An In-depth Technical Guide to 2-(Chloromethyl)

- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. Benchchem.

- Chlorination process of pyridine derivatives.

- Method of side-chain chlorination of 2-chloro-methylpyridine.

- N-Chlorosuccinimide (NCS). Organic Chemistry Portal.

- Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Suru Chemical.

- 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis. ChemicalBook.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]

- 8. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 9. “An Improved Process For Chlorination Of Methylpyridines” [quickcompany.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 12. suru-chem.com [suru-chem.com]

- 13. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-(Chloro(phenyl)methyl)pyridine: Physicochemical Properties, Synthesis, and API Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, sterically hindered benzylic halides serve as critical building blocks. 2-(Chloro(phenyl)methyl)pyridine (CAS: 40473-17-4) is a highly reactive, bifunctional intermediate utilized extensively in the synthesis of antihistamines and novel bioactive heterocycles. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind its physical properties—specifically boiling point and density—and provide self-validating synthetic protocols that ensure high-yield downstream applications.

Physicochemical Profiling: Boiling Point and Density

Understanding the physical properties of 2-(Chloro(phenyl)methyl)pyridine requires analyzing its molecular architecture. The molecule consists of a methylene bridge connecting a bulky phenyl ring and a 2-pyridyl ring, with a highly electronegative chlorine atom substituted on the bridge.

The Causality of Physical Properties

-

Boiling Point Dynamics: The introduction of the chlorine atom significantly increases the molecular weight (203.67 g/mol ) and the polarizability of the molecule compared to its des-chloro analog (2-benzylpyridine). This enhances London dispersion forces and introduces a strong dipole moment. Consequently, the boiling point is elevated. While atmospheric boiling points for such heavy benzylic halides often lead to thermal decomposition, vacuum distillation data from its structural isomer (2-(4-chlorobenzyl)pyridine) provides a reliable extrapolated baseline of 181–183 °C at 20 mmHg , which translates to a predicted atmospheric boiling point of ~320–340 °C at 760 mmHg .

-

Density Mechanics: The heavy chlorine atom inherently increases the mass-to-volume ratio. However, the rigid, non-planar orientation of the two aromatic rings around the sp3-hybridized benzylic carbon prevents ultra-dense crystalline packing in the liquid state. This results in a predicted density of 1.18–1.21 g/cm³ , making it denser than water but less dense than polyhalogenated solvents.

Table 1: Summary of Physicochemical Data

| Property | Value | Mechanistic Note / Reference |

| Chemical Name | 2-(Chloro(phenyl)methyl)pyridine | IUPAC Standard |

| CAS Number | 40473-17-4 | Commercial API Standard [1][2] |

| Molecular Formula | C12H10ClN | - |

| Molecular Weight | 203.67 g/mol | Drives high London dispersion forces |

| Boiling Point (Reduced) | ~181–183 °C at 20 mmHg | Extrapolated from isomer CAS 4350-41-8 |

| Boiling Point (1 atm) | ~320–340 °C at 760 mmHg | Predicted; prone to thermal degradation |

| Density | ~1.18–1.21 g/cm³ | Elevated due to chlorine substitution |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(Chloro(phenyl)methyl)pyridine is typically achieved via the chlorination of phenyl(pyridin-2-yl)methanol. To ensure a self-validating system, the protocol relies on thionyl chloride (

Step-by-Step Synthesis Workflow

-

Preparation: Dissolve 1.0 equivalent of phenyl(pyridin-2-yl)methanol in anhydrous dichloromethane (DCM) under an inert nitrogen (

) atmosphere to prevent premature hydrolysis. -

Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of thionyl chloride (

). Causality: The low temperature controls the highly exothermic -

Propagation: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 to 4 hours. Monitor completion via TLC (Thin-Layer Chromatography).

-

Quenching: Cool to room temperature and carefully pour the mixture into ice-cold saturated sodium bicarbonate (

). Validation: The cessation of bubbling indicates complete neutralization of excess -

Isolation: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via vacuum distillation (maintaining pressure below 20 mmHg to prevent thermal degradation) to yield the pure 2-(Chloro(phenyl)methyl)pyridine.

Fig 1: Step-by-step synthetic workflow of 2-(Chloro(phenyl)methyl)pyridine via chlorination.

Downstream API Applications and Mechanistic Insights

The benzylic chloride of this compound is highly susceptible to nucleophilic attack, making it an elite alkylating agent. Recent groundbreaking research by Tan et al. (2022) at Monash University demonstrated its utility in synthesizing bioactive pyridine-functionalized N-alkyl-substituted (benz)imidazolium salts [3].

Microwave-Assisted N-Alkylation Protocol

Conventional N-alkylation of sterically hindered benzylic halides can take up to 5 days. By employing microwave irradiation, researchers created a self-validating high-energy system that localizes superheating, drastically reducing reaction time while boosting yields.

-

Loading: Combine 2-(chloro(phenyl)methyl)pyridine (1.0 eq) and the target imidazole derivative (1.0 eq) in a microwave-safe reaction vial with a polar aprotic solvent (e.g., acetonitrile).

-

Irradiation: Subject the vial to microwave irradiation at optimized parameters (typically 80–100 °C) for exactly 90 minutes.

-

Precipitation: Cool the vial to room temperature. Induce crystallization of the resulting imidazolium salt by adding cold diethyl ether.

-

Filtration: Filter and wash the precipitate to obtain the pure bioactive salt (Yields ~79.9%).

Fig 2: Microwave-assisted N-alkylation workflow for synthesizing bioactive imidazolium salts.

Table 2: Biological Activity of Downstream Derivatives [3]

The resulting imidazolium salts exhibit potent bioactivity, often surpassing standard clinical controls.

| Compound / Control | Assay Type | Target Organism / Cell Line | Activity Value |

| Compound 4e | Antibacterial (MIC) | B. cereus, S. aureus, E. faecalis | 3.91 μg/mL |

| Chloramphenicol | Antibacterial (MIC) | B. cereus, S. aureus, E. faecalis | 8.08–16.2 μg/mL |

| Compound 3f | Anticancer (IC50) | HCT116 (Human Colon Cancer) | 0.71 μM |

| Cisplatin | Anticancer (IC50) | HCT116 (Human Colon Cancer) | 10.78 μM |

Analytical Characterization (Quality Control)

To verify the structural integrity of 2-(Chloro(phenyl)methyl)pyridine before downstream application, the following spectroscopic benchmarks must be met:

-

1H NMR (

): The critical diagnostic peak is the benzylic proton ( -

Mass Spectrometry (EI-MS): The spectrum will display a distinct molecular ion peak

at m/z 203 and m/z 205 in an approximate 3:1 ratio, confirming the presence of the naturally occurring

References

-

Tan, K. W., et al. "Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts." ChemistrySelect, vol. 7, no. 46, 2022. Available at:[Link]

Chemical stability of alpha-chloro-2-benzylpyridine

Chemical Stability Profile of -Chloro-2-benzylpyridine

An In-Depth Technical Guide

Executive Summary

-Chloro-2-benzylpyridine1It is moisture-sensitive (hydrolyzing to the carbinol), thermally labile (prone to HCl elimination), and photosensitive . Successful handling requires strict exclusion of water, low-temperature storage, and inert atmosphere blanketing.[1]

Chemical Identity & Structural Analysis

The stability profile is dictated by two structural motifs: the benzylic chloride and the pyridine nitrogen .

| Feature | Description | Stability Implication |

| Benzylic C-Cl Bond | Weakened by resonance stabilization of the resulting carbocation.[1] | High susceptibility to |

| Pyridine Ring | Electron-withdrawing (inductive) but capable of resonance stabilization. | The basic nitrogen can act as an internal nucleophile or catalyst for degradation. |

| Stereocenter | The | Racemization can occur via carbocation intermediates during storage. |

Degradation Mechanisms

Understanding the specific pathways of decomposition is critical for impurity profiling and process control.

Hydrolysis (Major Pathway)

Upon exposure to atmospheric moisture, the compound undergoes hydrolysis to form phenyl(pyridin-2-yl)methanol (the "Carbinol" impurity).[1]

-

Mechanism: The reaction proceeds primarily via an

pathway. The departure of the chloride ion is facilitated by the stability of the resulting benzylic carbocation, which is resonance-stabilized by both the phenyl ring and the pyridine ring. -

Kinetics: Hydrolysis is accelerated by heat and acidic conditions (autocatalysis by generated HCl).

Thermal Elimination (Dehydrohalogenation)

At elevated temperatures (>40°C) or under basic conditions, the compound eliminates hydrogen chloride (HCl) to form 2-benzylidenepyridine (a stilbene-like derivative).[1]

-

Risk Factor: Distillation of this intermediate is hazardous. It is often recommended to use the crude material directly in subsequent steps to avoid thermal stress.

Intermolecular Self-Alkylation (Dimerization)

A common instability mode for 2-(chloromethyl)pyridines is self-quaternization, where the pyridine nitrogen of one molecule attacks the benzylic carbon of another.[1]

-

Result: Formation of an insoluble pyridinium salt (dimer/oligomer).

-

Mitigation: Dilution in non-polar solvents (e.g., toluene) reduces the rate of this bimolecular reaction compared to neat storage.

Visualization of Degradation Pathways

The following diagram illustrates the primary decomposition routes.

Figure 1: Primary degradation pathways including hydrolysis, thermal elimination, and dimerization.[1]

Handling & Storage Protocols

To maintain purity >98%, the following "Self-Validating" protocols must be employed.

Storage Decision Tree

Figure 2: Decision logic for storage vs. immediate use of the intermediate.

Protocol Specifications

-

Atmosphere: Strictly inert (Nitrogen or Argon). CO2 is generally acceptable but moisture exclusion is paramount.

-

Temperature:

-

Short-term (<24h): 2–8°C.

-

Long-term: -20°C.[1]

-

-

Solvent: Store as a solution (e.g., 20-30% in Toluene) rather than neat oil. This minimizes intermolecular dimerization.

-

Container: Amber glass (UV protection) with Teflon-lined caps to prevent HCl corrosion of seals.

Analytical Monitoring

Routine monitoring should focus on detecting the carbinol (hydrolysis) and alkene (elimination).

| Method | Parameter | Purpose |

| HPLC (Reverse Phase) | Column: C18 (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: ACN:Buffer (Phosphate pH 3.0)Detection: UV @ 254/262 nm | Quantify Carbinol impurity (elutes earlier due to polarity) and Dimer salts.[1] |

| GC-FID/MS | Column: DB-5 or equivalentInjector: <200°C (Avoid thermal degradation)Carrier: Helium | Quantify volatile Alkene degradant and residual solvents.[1] |

| TLC (Quick Check) | Silica Gel 60 F254Solvent: Hexane:EtOAc (3:1) | Rapid qualitative check. The chloride moves faster than the polar carbinol. |

Synthesis Context: Pheniramine Analogues

In the synthesis of pheniramine (and chlorpheniramine), this intermediate is typically generated by reacting phenyl(pyridin-2-yl)methanol with thionyl chloride (SOCl2) .

Critical Process Control:

-

Excess SOCl2 Removal: Residual thionyl chloride must be removed under vacuum below 50°C to prevent charring/elimination.

-

Telescoping: The most robust industrial method involves not isolating the chloride. The crude solution (in toluene) is washed (if necessary) and immediately reacted with the nucleophile (e.g., 2-dimethylaminoethyl chloride) in the presence of a strong base (NaNH2 or K-tBuO).[1] This avoids the stability risks associated with isolation.

References

-

PubChem. Phenyl(pyridin-2-yl)methanol (Compound CID 315585).[1] National Library of Medicine. Link

-

Sriram Chem. 2-(4-Chlorobenzyl)pyridine Reference Standard Data Sheet. (Provides handling context for chlorinated analogs). Link

-

BenchChem. Protocol for α-Alkylation of 2-Alkylpyridines. (Details on reactivity and handling of 2-alkylpyridine intermediates). Link

-

Fisher Scientific. Safety Data Sheet: 2-Benzylpyridine. (General safety/stability data for the parent scaffold). Link

-

ResearchGate. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (Kinetic modeling of pyridine-chloride hydrolysis). Link

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution of 2-(alpha-chlorobenzyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antihistamines like chlorpheniramine, and serve as crucial ligands in catalysis.[1][2] The synthetic accessibility of these compounds is often predicated on the reactivity of precursors such as 2-(alpha-chlorobenzyl)pyridine. This benzylic halide, featuring a pyridine ring, presents a unique substrate for nucleophilic substitution reactions.

This document provides a comprehensive guide to the nucleophilic substitution of 2-(alpha-chlorobenzyl)pyridine. It is designed to offer both a theoretical framework and practical, field-tested protocols for chemists in research and development. We will delve into the mechanistic underpinnings of this reaction, explore the factors governing its outcome, and provide detailed experimental procedures.

Mechanistic Overview: A Hybrid System

The reactivity of 2-(alpha-chlorobenzyl)pyridine is governed by its benzylic and pyridine-adjacent nature. The chlorine atom is situated at a benzylic position, which typically allows for facile nucleophilic substitution via either an SN1 or SN2 pathway.

-

SN1 Pathway: This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. The pyridine ring, particularly the nitrogen atom, can participate in stabilizing this positive charge.

-

SN2 Pathway: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[3]

The preferred pathway is dictated by several factors, including the strength of the nucleophile, the solvent polarity, and the steric environment around the reaction center.[4] For primary benzylic halides, the SN2 mechanism is often favored due to the relatively low stability of primary carbocations and minimal steric hindrance.[5] However, the presence of the phenyl and pyridine groups can influence the stability of a potential carbocation, making the SN1 pathway more accessible than in simple primary alkyl halides.

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[5] The position of the substituent on the pyridine ring is also crucial; 2- and 4-substituted pyridines are generally more reactive in nucleophilic substitutions than their 3-substituted counterparts.[5][6]

Experimental Protocols

General Considerations for Nucleophilic Substitution

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-(alpha-chlorobenzyl)pyridine is a reactive halide and should be handled with care.

Materials and Reagents:

-

2-(alpha-chlorobenzyl)pyridine (substrate)

-

Nucleophile (e.g., amine, thiol, alcohol)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Base (if required, e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate or oil bath

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Protocol 1: SN2-Favored Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-(alpha-chlorobenzyl)pyridine with a primary or secondary amine under conditions that favor an SN2 mechanism.

Step-by-Step Procedure:

-

To a solution of 2-(alpha-chlorobenzyl)pyridine (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq.).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: SN1-Favored Substitution with a Weak Nucleophile (Solvolysis)

This protocol outlines a procedure for the substitution of 2-(alpha-chlorobenzyl)pyridine with a weak nucleophile, such as an alcohol, under conditions that may favor an SN1 mechanism.

Step-by-Step Procedure:

-

Dissolve 2-(alpha-chlorobenzyl)pyridine (1.0 eq.) in the alcohol solvent (e.g., ethanol, methanol), which also acts as the nucleophile. The concentration should typically be in the range of 0.1-0.2 M.

-

A non-nucleophilic base (e.g., sodium bicarbonate or a hindered amine base like 2,6-lutidine) can be added to neutralize the generated HCl, though in some cases, the reaction may proceed without an added base.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Remove the excess alcohol solvent under reduced pressure.

-

Perform an aqueous work-up by dissolving the residue in an organic solvent and washing with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Data Presentation and Visualization

Table 1: Reaction Conditions and Expected Outcomes

| Nucleophile Class | Typical Nucleophile | Favored Mechanism | Solvent | Base | Temperature | Expected Product |

| Amines | Piperidine, Morpholine | SN2 | Acetonitrile, THF | Triethylamine | Room Temp - 60°C | 2-(alpha-(amino)benzyl)pyridine |

| Thiols | Thiophenol, Ethanethiol | SN2 | DMF, Acetonitrile | Potassium Carbonate | Room Temp | 2-(alpha-(thio)benzyl)pyridine |

| Alcohols | Ethanol, Methanol | SN1/SN2 borderline | Ethanol (as solvent) | Sodium Bicarbonate | Reflux | 2-(alpha-(alkoxy)benzyl)pyridine |

| Cyanide | Sodium Cyanide | SN2 | DMSO, DMF | N/A | 50-80°C | 2-(alpha-cyanobenzyl)pyridine |

Experimental Workflow Diagram

Caption: General workflow for the nucleophilic substitution of 2-(alpha-chlorobenzyl)pyridine.

Expertise & Experience: Causality Behind Experimental Choices

The choice of reaction conditions is paramount for achieving high yields and minimizing side products. Here, we elaborate on the rationale behind these choices:

-

Solvent Selection: For SN2 reactions, polar aprotic solvents like acetonitrile, DMF, or DMSO are preferred. These solvents solvate the cation but not the anion, thus increasing the nucleophilicity of the anionic or neutral nucleophile.[4] For SN1 reactions, polar protic solvents such as alcohols or water are ideal as they can stabilize the carbocation intermediate through hydrogen bonding.[4]

-

Nucleophile Strength: Strong nucleophiles, typically anions or neutral species with high electron density (e.g., amines, thiolates), favor the SN2 pathway.[7] Weak nucleophiles, such as water and alcohols, are more likely to participate in SN1 reactions where the rate-determining step is the formation of the carbocation.[4]

-

Base Selection: The choice of base is critical to avoid unwanted side reactions. A non-nucleophilic base like triethylamine or potassium carbonate is used to neutralize the acid produced during the substitution without competing with the primary nucleophile. For sensitive substrates, a hindered base like diisopropylethylamine can be employed.

-

Temperature Control: SN2 reactions are often accelerated by moderate heating. However, excessive heat can promote elimination side reactions (E2), especially with sterically hindered substrates or strongly basic nucleophiles. SN1 reactions may also require heating to facilitate the formation of the carbocation intermediate.

Trustworthiness: A Self-Validating System

The protocols described are designed to be robust and reproducible. The following elements contribute to a self-validating experimental design:

-

Reaction Monitoring: The consistent use of TLC or LC-MS allows for real-time tracking of the reaction's progress. This ensures that the reaction is stopped at the optimal time, maximizing the yield of the desired product and minimizing the formation of byproducts from over-reaction or decomposition.

-

Control of Stoichiometry: The precise control over the equivalents of nucleophile and base is crucial. An excess of the nucleophile is often used to drive the reaction to completion.

-

Purification and Characterization: The final purification step, typically column chromatography, is essential for isolating the product in high purity. Subsequent characterization by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis confirms the identity and purity of the synthesized compound, validating the success of the reaction.

By adhering to these principles, researchers can confidently execute the nucleophilic substitution of 2-(alpha-chlorobenzyl)pyridine and obtain reliable and reproducible results.

References

-

Organic Chemistry. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24933-24942. [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]

- Google Patents. (n.d.). CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine.

-

De, S., & Ghorai, P. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(15), 6015-6018. [Link]

-

Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

- Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.

-

Svatunek, D., & Svatunek, E. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5256-5259. [Link]

-

Comins, D. L., & Lyle, G. L. (2006, September 24). A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Griganard Reagents to Pyridinium Salts. Synthetic Communications, 12(11), 1057-1063. [Link]

-

The Good Scents Company. (n.d.). 2-benzyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.

-

DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

Lee, S., & Lee, S. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6437-6444. [Link]

-

Mayr, H., & Ofial, A. R. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU. [Link]

-

Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

National Institutes of Health. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]

-

Campodónico, P. R., Tapia, R. A., & Suárez-Rozas, C. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 834571. [Link]

Sources

- 1. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 2. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Preparation of 2-(Chloro(phenyl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Chloro(phenyl)methyl)pyridine is a critical building block in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds. Its synthesis from the corresponding alcohol, 2-pyridylphenylmethanol, is a fundamental transformation that requires careful control of reaction conditions to ensure high yield and purity. This document provides a comprehensive guide to this chlorination reaction, detailing the underlying mechanistic principles, offering a robust experimental protocol, and outlining essential safety and analytical considerations. The information presented herein is curated to empower researchers to confidently and successfully execute this synthesis.

Mechanistic Insights: The Role of Thionyl Chloride

The conversion of alcohols to alkyl chlorides is a classic transformation in organic synthesis.[1] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose due to the nature of its byproducts.[2][3] The reaction of 2-pyridylphenylmethanol with thionyl chloride proceeds through a nucleophilic substitution pathway.

The mechanism, in the absence of a base like pyridine, is often described as an Sₙi (substitution nucleophilic internal) reaction, which typically leads to retention of stereochemistry.[4][5][6] However, the presence of the pyridine nitrogen in the substrate itself can influence the reaction pathway. For many simple alcohols, the reaction proceeds as follows:

-

Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7] This results in the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: A base, which can be the displaced chloride ion or another molecule of the starting alcohol, removes the proton from the oxonium ion.

-

Nucleophilic Attack and Rearrangement: In the key step, the chloride ion attacks the carbon bearing the chlorosulfite group.[1] Simultaneously, the chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The gaseous nature of SO₂ helps to drive the reaction to completion.[2][3]

When a base such as pyridine is added to the reaction, the mechanism can shift to a more traditional Sₙ2 pathway, which results in the inversion of stereochemistry.[4][5][8] The base prevents the formation of an intimate ion pair required for the Sₙi mechanism.[5]

Experimental Design and Rationale

The choice of solvent and temperature is critical for the successful synthesis of 2-(Chloro(phenyl)methyl)pyridine. A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is ideal as it will not compete with the alcohol as a nucleophile.[2] The reaction is typically performed at or below room temperature to control the exothermic nature of the reaction and minimize potential side reactions.

The stoichiometry of the reagents must also be carefully considered. A slight excess of thionyl chloride is often used to ensure complete conversion of the starting alcohol.

Diagram: Reaction Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reactionweb.io [reactionweb.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. careerendeavour.com [careerendeavour.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Question: When (S)-1-phenylethanol reacts with SOCl2 in the presence of p.. [askfilo.com]

Application Note: High-Yield Synthesis of 2-[Phenyl(piperidin-1-yl)methyl]pyridine

Abstract

This guide details the optimized protocol for synthesizing 2-[phenyl(piperidin-1-yl)methyl]pyridine , a pharmacophore critical in the development of second-generation antihistamines (e.g., Bepotastine analogs). The transformation proceeds via a nucleophilic substitution of 2-(α-chlorobenzyl)pyridine with piperidine. Unlike generic substitution protocols, this guide addresses the specific kinetic behavior of the pyridine-stabilized benzylic center, offering a self-validating workflow that minimizes side reactions such as elimination or hydrolysis.

Strategic Introduction & Chemical Logic

The Challenge: Benzylic Reactivity

The starting material, 2-(α-chlorobenzyl)pyridine , possesses a unique reactivity profile. The carbon-chlorine bond is activated by two aromatic systems:

-

The Phenyl Ring: Provides resonance stabilization for the transition state.

-

The Pyridine Ring: The nitrogen atom can act as a local base or, under acidic conditions, protonate to significantly increase the electrophilicity of the benzylic carbon.

Expert Insight: A common pitfall in this reaction is the formation of the "red-colored" aza-allylic cation species if moisture is present or if the reaction medium becomes acidic. This species is highly reactive and can lead to hydrolysis products (the corresponding alcohol). Therefore, maintaining strictly anhydrous, basic conditions is not just a preference but a mechanistic requirement to force the

Reaction Scheme

The reaction involves the displacement of the chloride leaving group by the secondary amine (piperidine) in the presence of a base to scavenge the generated hydrogen chloride.

Figure 1: Reaction scheme illustrating the nucleophilic attack of piperidine on the benzylic center.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2] | Role | Key Property |

| 2-(α-chlorobenzyl)pyridine | 1.0 | Substrate | Vesicant ; handle with extreme care. |

| Piperidine | 1.2 | Nucleophile | Toxic; secondary amine. |

| Potassium Carbonate ( | 1.5 | Base | Anhydrous; granular preferred. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Polar aprotic; promotes |

| Ethyl Acetate | Workup | Solvent | Extraction solvent.[2] |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) or Argon.-

Why: Moisture leads to the formation of the alcohol impurity (2-(phenyl(hydroxy)methyl)pyridine).

-

-

Solvation: Dissolve 2-(α-chlorobenzyl)pyridine (1.0 g, ~4.9 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Add anhydrous

(1.02 g, 7.35 mmol) to the stirring solution. The mixture will appear as a suspension. -

Nucleophile Addition: Add Piperidine (0.58 mL, 5.88 mmol) dropwise via syringe.

-

Observation: A slight exotherm may occur.[3]

-

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 60°C in an oil bath. Stir vigorously.

-

Timecourse: Allow to react for 4–6 hours .

-

Self-Validating Checkpoint (TLC):

-

Eluent: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV light (254 nm).

-

Criteria: The starting material spot (

) must disappear. The product will appear as a more polar spot ( -

Note: If starting material persists after 6 hours, add 0.2 eq of piperidine and continue heating.

-

Phase 3: Workup & Purification

-

Quench: Cool to room temperature and pour the mixture into ice-cold water (50 mL).

-

Why: DMF is miscible with water; this forces the organic product out of solution.

-

-

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

Water (

mL) to remove residual DMF. -

Brine (saturated NaCl, 20 mL) to dry the organic phase.

-

-

Drying: Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0